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Compound of Interest

Compound Name: Methyl 6-amino-3-chloropicolinate

Cat. No.: B596375

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-amino-3-chloropicolinate, a substituted pyridine derivative, is
emerging as a valuable and versatile scaffold in medicinal chemistry. Its unique electronic and
structural features, including the presence of amino, chloro, and methyl ester functionalities,
provide multiple points for chemical modification, enabling the synthesis of diverse compound
libraries for drug discovery. This technical guide explores the current and potential applications
of Methyl 6-amino-3-chloropicolinate in the development of novel therapeutic agents, with a
focus on its utility in generating antimycobacterial, anticancer, and kinase inhibitor drug
candidates.

Core Structure and Physicochemical Properties

Methyl 6-amino-3-chloropicolinate is a heterocyclic compound with the molecular formula
C7H7CIN202 and a molecular weight of 186.6 g/mol .[1][2][3] The picolinate backbone, a
pyridine-2-carboxylate, is a recognized privileged structure in drug design, known for its ability
to participate in various biological interactions.[4] The strategic placement of the amino and
chloro substituents significantly influences the molecule's reactivity and potential for biological
activity.
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Property Value Reference
Molecular Formula C7H7CIN20:2 [1]
Molecular Weight 186.6 g/mol [1]

CAS Number 1256835-20-7 [1][2]
Appearance Solid

Storage Room temperature, protected o]

from light

Applications in the Synthesis of Novel
Antimycobacterial Agents

A significant application of a closely related analogue of Methyl 6-amino-3-chloropicolinate
has been demonstrated in the development of potent inhibitors against Mycobacterium
tuberculosis (Mtb), the causative agent of tuberculosis.[5] Researchers have synthesized a
series of novel chloropicolinate amides and urea derivatives and evaluated their
antimycobacterial activity.[5]

Synthesis of Chloropicolinate Amides and Urea
Derivatives

The synthetic route involves the coupling of a picolinate core with various acid chlorides or
isocyanates/isothiocyanates to yield the final amide and urea/thiourea derivatives. While the
cited study starts with a slightly different picolinate, the general synthetic strategy is highly
applicable to Methyl 6-amino-3-chloropicolinate.

o Starting Material: Methyl 6-amino-3-chloropicolinate.

» Reaction: The picolinate is dissolved in a suitable aprotic solvent, such as dichloromethane
(DCM).

e Amide Coupling: A desired acid chloride (1.0-1.2 equivalents) is added to the solution, often
in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine
(DIPEA) to scavenge the HCI byproduct.
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o Reaction Conditions: The reaction is typically stirred at room temperature for several hours
until completion, monitored by thin-layer chromatography (TLC).

o Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate
and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to afford
the desired amide derivative.

o Starting Material: Methyl 6-amino-3-chloropicolinate.
» Reaction: The picolinate is dissolved in an aprotic solvent like DCM.

e Urea/Thiourea Formation: The corresponding isocyanate or isothiocyanate (1.0-1.2
equivalents) is added to the solution. A catalytic amount of a base such as TEA may be used.

e Reaction Conditions: The mixture is stirred at room temperature for a few hours.

o Work-up and Purification: Similar to the amide synthesis, the reaction is worked up and the
product is purified by column chromatography.

Antimycobacterial Activity

The synthesized chloropicolinate derivatives have shown promising activity against the H37Rv
strain of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key quantitative
measure of their efficacy.
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Example MIC (pM) against

Compound Type . Reference
Substituent Mtb H37Rv

) Adamantane-1-

Amide >50 [5]
carbonyl

Amide 4-Chlorobenzoyl 14.52 [5]

Amide 3,4-Dichlorobenzoyl 6.98 [5]
4-

Amide (Trifluoromethyl)benzo  6.96 [5]
yl

Thiourea 4-Chlorophenyl 7.00 [5]

o Bacterial Culture:M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented
with OADC (oleic acid, albumin, dextrose, catalase).

e Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

o Assay Setup: In a 96-well microplate, serial dilutions of the test compounds are prepared in
the culture medium. A standardized inoculum of Mtb is added to each well.

¢ Incubation: The plates are incubated at 37 °C for 5-7 days.
o Alamar Blue Addition: A solution of Alamar Blue and Tween 80 is added to each well.

o Reading Results: After further incubation for 24 hours, the color change from blue (no
growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the

compound that prevents this color change.

Workflow for Antimycobacterial Drug Discovery
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Workflow for Antimycobacterial Drug Discovery

Methyl 6-amino-3-chloropicolinate
(Starting Material)

Chemical Synthesis

(Amide/Urea Formation)

Library of Novel
Picolinate Derivatives

In vitro Screening
(MABA Assay against Mtb)

Cytotoxicity Assay

Determination of MIC Values (e.g., MTT Assay)

Lead Compound Identification

Further Optimization

(Structure-Activity Relationship)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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